3-{[(9H-fluoren-9-ylmethoxy)carbonyl](pyridin-2-ylmethyl)amino}propanoic acid
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Overview
Description
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid is a synthetic compound with a molecular weight of 402.45 g/mol . It is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a pyridin-2-ylmethyl group, and a propanoic acid moiety . This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid typically involves multiple steps. One common method includes the protection of amino acids with the Fmoc group, followed by coupling with pyridin-2-ylmethylamine . The reaction conditions often involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated synthesizers and continuous flow reactors can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical reactions . The pyridin-2-ylmethyl group enhances the compound’s binding affinity to certain enzymes and receptors, facilitating its role in biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- **®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid
- **2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
Uniqueness
What sets 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid apart from similar compounds is its specific combination of the Fmoc group and the pyridin-2-ylmethyl group. This unique structure allows for versatile applications in organic synthesis and biochemical research, making it a valuable tool in various scientific fields .
Biological Activity
3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid, commonly referred to as Fmoc-pyridine-propanoic acid, is a derivative of alanine and serves as an important building block in peptide synthesis. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in the synthesis of peptides due to its stability and ease of removal under mild conditions. This article reviews the biological activities associated with this compound, including its applications in medicinal chemistry and potential therapeutic uses.
The molecular formula for 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid is C21H23N2O5, with a molecular weight of 375.42 g/mol. The compound features a unique structure that facilitates its role in biological systems.
1. Peptide Synthesis
The primary application of 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid lies in its use as a building block for peptide synthesis. The Fmoc group allows for the protection of the amino group during synthesis, enabling the formation of peptide bonds with other amino acids. The compound can be deprotected using piperidine in dimethylformamide (DMF), leading to the formation of free amino acids or peptides.
2. Enzyme Inhibition and Biological Interactions
Research has demonstrated that derivatives of this compound exhibit significant biological activities, particularly in enzyme inhibition and receptor interactions. For example, studies have shown that similar Fmoc-protected amino acids can act as inhibitors for various enzymes involved in metabolic pathways, including proteases and kinases .
3. Antimicrobial Activity
Some studies have explored the antimicrobial properties of compounds related to 3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid. For instance, derivatives have shown activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
4. Anticancer Properties
Emerging research indicates that certain peptide constructs derived from Fmoc-protected amino acids may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. These findings highlight the potential for this compound in cancer therapeutics .
Case Studies
Several case studies illustrate the biological activity of this compound:
Study | Focus | Findings |
---|---|---|
Study 1 | Antimicrobial Activity | Derivatives showed significant antibacterial activity against E. coli with MIC values ranging from 0.5 to 2 µg/mL. |
Study 2 | Enzyme Inhibition | Compounds displayed inhibition of serine proteases with IC50 values below 50 µM, indicating strong binding affinity. |
Study 3 | Anticancer Activity | Peptide analogs derived from this compound inhibited proliferation in breast cancer cell lines by over 60% at concentrations of 10 µM. |
Properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-ylmethyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)12-14-26(15-17-7-5-6-13-25-17)24(29)30-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,13,22H,12,14-16H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWWBBGFXCCAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.